
Aluminum, ((3E)-3-decen-1-olato)dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex organometallic compound that features aluminum coordinated with a decen-1-olato ligand and two hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:
AlR3+Decen-1-ol→Al(Decen-1-olato)R2+RH
where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.
Industrial Production Methods
Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.
Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.
Major Products Formed
Oxidation: Aluminum oxide and various organic oxidation products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum tri-sec-butoxide
- Aluminum isopropoxide
- Aluminum ethoxide
Comparison
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other aluminum alkoxides, it offers different solubility, stability, and catalytic activity, making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
68900-78-7 |
|---|---|
Molekularformel |
C22H45AlO |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
[(E)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;; |
InChI-Schlüssel |
UUZQZFYFIKBACX-SYVONOGFSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


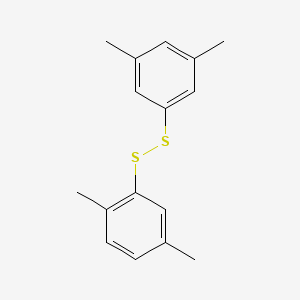
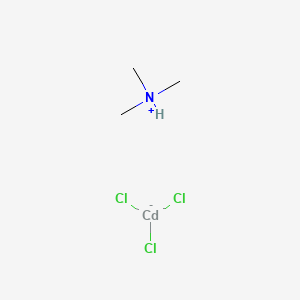

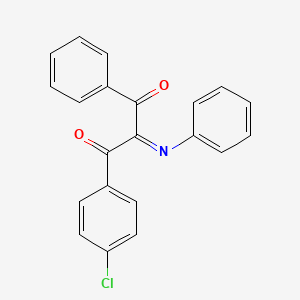

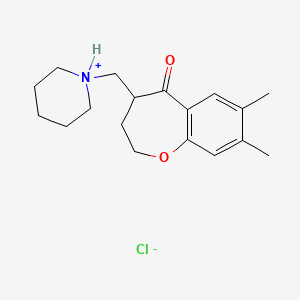

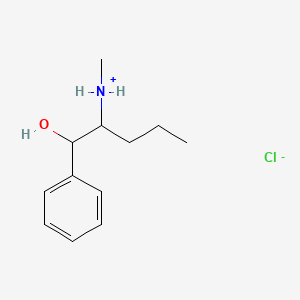
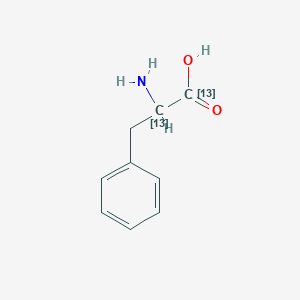
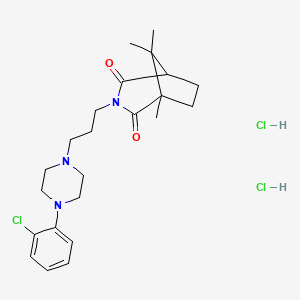
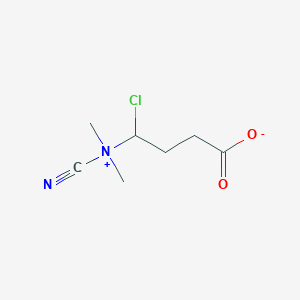
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

